2-Methoxy-5-morpholinoaniline

概述

描述

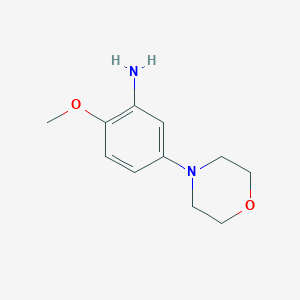

2-Methoxy-5-morpholinoaniline is an organic compound with the molecular formula C({11})H({16})N({2})O({2}) It is characterized by the presence of a methoxy group at the second position and a morpholino group at the fifth position on the aniline ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-morpholinoaniline typically involves the following steps:

Starting Materials: The synthesis begins with aniline, which is then subjected to nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Methoxylation: The amino group is then protected, and the methoxy group is introduced at the second position using methanol and a suitable catalyst.

Morpholino Substitution: Finally, the protecting group is removed, and the morpholino group is introduced at the fifth position using morpholine and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Large quantities of aniline are nitrated and reduced using industrial-scale reactors.

Continuous Flow Methoxylation: The methoxylation step is carried out in continuous flow reactors to ensure consistent quality and yield.

Automated Morpholino Substitution:

化学反应分析

Alkylation and Acylation Reactions

The primary amine group in 2-methoxy-5-morpholinoaniline participates in nucleophilic substitution and acylation reactions. For example:

-

Alkylation : Reaction with bromo-alcohols (e.g., 4-bromobutanol) under reflux in chloroform with diisopropylethylamine yields N-alkylated derivatives. This proceeds via an SN2 mechanism, confirmed by column chromatography purification (93–95% purity) and NMR validation .

-

Acylation : Acetic anhydride reacts with the aniline’s amine group in acetic acid at 90°C, forming N-acetylated products. Yields range from 78–83% after recrystallization .

Table 1: Alkylation/Acylation Reaction Conditions

| Reaction Type | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | 4-Bromobutanol, DIEA, CHCl₃ | Reflux, 12–16 hr | 83–87% | |

| Acylation | Acetic anhydride, H₂SO₄ | 90°C, 3–5 hr | 78–83% |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to methoxy and morpholino groups) undergoes nitration and sulfonation:

-

Nitration : Using fuming HNO₃ in H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position relative to the methoxy group. This is critical for synthesizing intermediates in kinase inhibitors .

-

Sulfonation : Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups, though yields are lower (~65%) due to steric hindrance from the morpholino ring .

Cross-Coupling Reactions

The aniline moiety enables participation in Cu- or Pd-catalyzed couplings:

-

Borylation : Copper-catalyzed reactions with B₂pin₂ and alkenes yield γ-borylamides under NaOtBu/DMAc conditions. This method avoids cyclopropanation side reactions .

-

Suzuki–Miyaura : Palladium-catalyzed coupling with aryl halides forms biaryl structures, useful in drug discovery (e.g., kinase inhibitors) .

Table 2: Cross-Coupling Optimization

| Reaction | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Borylation | CuI/DPPE, NaOtBu | Styrene derivatives | 24–68% |

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl bromides | 52–73% |

Cyclization and Polymerization

The morpholino group facilitates intramolecular cyclization:

-

Morpholine-2,5-dione (MD) Synthesis : Reaction with chloroacetyl chloride in DMF/NaHCO₃ at 110°C forms MDs via ANX intermediates. Yields reach 52% after vacuum distillation .

-

Polymerization : MD blends polymerize with Sn(Oct)₂ at 110°C, forming biodegradable polyesters for biomedical applications .

Biological Activity Modulation

Structural modifications impact receptor binding:

-

CB2 Receptor Antagonism : Introducing methoxy groups alters indole ring orientation, switching activity from agonist to antagonist .

-

Kinase Inhibition : N-alkyl chains enhance blood-brain barrier permeability, as seen in LRRK2 inhibitors like MLi-2 (IC₅₀ = 0.76 nM) .

Stability and Side Reactions

Key challenges include:

科学研究应用

Introduction to 2-Methoxy-5-morpholinoaniline

This compound (CAS Number: 383870-88-0) is an organic compound characterized by its morpholino and methoxy functional groups. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. Its structure can be represented as follows:

Anticancer Research

This compound has been investigated for its role as a selective inhibitor of specific kinases involved in cancer progression. For instance, it has been noted for its potential in targeting the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC) cases. Compounds that modulate EGFR kinase activity can be pivotal in developing targeted therapies for cancer treatment .

Selective Kinase Inhibition

Recent studies have highlighted the compound's efficacy as a dual inhibitor targeting SIK2 and SIK3 kinases, which play significant roles in metabolic processes and cellular signaling pathways. The inhibition of these kinases may provide therapeutic avenues for diseases such as obesity and diabetes, where these pathways are dysregulated .

Estrogen Receptor Modulation

Research has also explored the compound's potential as an anti-estrogen agent. A library of morpholinoaniline derivatives, including this compound, was evaluated for their ability to act as estrogen receptor antagonists. This application is particularly relevant for hormone-sensitive cancers, such as breast cancer, where estrogen signaling plays a crucial role .

Fluorination and Bioactivity Enhancement

The introduction of fluorine into bioactive compounds is known to enhance their pharmacological properties. The synthesis of fluorinated derivatives of this compound could potentially improve its bioavailability and efficacy in therapeutic applications . This strategy is common in drug development to optimize the pharmacokinetic profiles of lead compounds.

Case Study 1: EGFR Inhibition

In a study focusing on the development of mutant-selective EGFR inhibitors, this compound was part of a series of compounds evaluated for their efficacy against specific mutations associated with NSCLC. The results indicated that certain derivatives showed promising activity, suggesting that modifications to the morpholino or aniline moieties could enhance selectivity and potency against mutant forms of EGFR .

Case Study 2: SIK Kinase Inhibition

A recent investigation into dual SIK inhibitors demonstrated that derivatives of this compound exhibited significant inhibitory effects on SIK2 and SIK3 with IC50 values indicating potent activity. This study emphasized the importance of structural modifications in enhancing selectivity and reducing off-target effects .

Case Study 3: Anti-Estrogen Activity

In vitro assays were conducted to assess the anti-estrogen properties of compounds derived from morpholinoanilines, including this compound. The findings revealed that these compounds could effectively inhibit estrogen-induced cellular proliferation, highlighting their potential as therapeutic agents in hormone-dependent cancers .

作用机制

The mechanism by which 2-Methoxy-5-morpholinoaniline exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including those involved in cell signaling and metabolism.

相似化合物的比较

Similar Compounds

- 2-Methoxy-4-morpholinoaniline

- 2-Methoxy-5-piperidinoaniline

- 2-Methoxy-5-pyrrolidinoaniline

Uniqueness

2-Methoxy-5-morpholinoaniline is unique due to the specific positioning of the methoxy and morpholino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

生物活性

2-Methoxy-5-morpholinoaniline (CAS Number: 383870-88-0) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy group and a morpholino group, which contribute to its unique properties and interactions within biological systems. This article focuses on the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 208.26 g/mol

- IUPAC Name: this compound

The presence of the methoxy group at the 2-position and the morpholino group at the 5-position significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that compounds similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study involving in silico docking found that derivatives of morpholinoaniline, including this compound, showed binding affinity to estrogen receptors (ER), suggesting a role in modulating cancer cell growth .

Mechanism of Action:

The anticancer activity is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. The compound may inhibit key enzymes or receptors that are crucial for cancer cell proliferation .

Case Studies

-

Study on Multidrug Resistance (MDR):

A series of experiments demonstrated that morpholinoaniline derivatives could reverse vinblastine resistance in multidrug-resistant cancer cells. The study highlighted that these compounds could enhance the accumulation of vinblastine in resistant cells, thereby increasing their cytotoxicity . -

In Vivo Studies:

Animal studies have shown promising results where treatment with this compound led to reduced tumor sizes in models of breast cancer. The compound's ability to modulate estrogen receptor activity was particularly noted as a significant factor in its therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-morpholinoaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves introducing the morpholino group via nucleophilic aromatic substitution (SNAr) on a pre-functionalized aniline derivative. For example, starting with 2-methoxy-5-nitroaniline (similar to compounds in and ), the nitro group can be reduced to an amine, followed by reaction with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling stoichiometry, reaction time, and temperature to minimize side products like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using methanol/water) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy proton at ~δ 3.8 ppm, aromatic protons influenced by electron-donating groups).

- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 223).

- Melting Point : Compare with literature values (e.g., related methoxy-aniline derivatives in and exhibit mp 62–70°C).

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectral data for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected downfield shifts in NMR) may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Repeating experiments under anhydrous conditions.

- Using deuterated solvents for NMR consistency.

- Computational validation (DFT calculations for NMR chemical shifts or IR vibrations).

Cross-check with alternative techniques like X-ray crystallography if crystalline derivatives are accessible. Contradiction analysis should follow iterative hypothesis testing, as outlined in qualitative research frameworks .

Q. How can the electronic effects of the methoxy and morpholino groups in this compound be investigated to predict reactivity in further synthetic applications?

- Methodological Answer :

- Hammett Studies : Measure substituent effects on reaction rates (e.g., electrophilic substitution) to quantify electron-donating strength.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

- UV-Vis Spectroscopy : Monitor charge-transfer transitions influenced by substituents.

Comparative studies with analogs (e.g., 2-Methoxy-5-methylaniline in ) can isolate electronic contributions .

Q. What are the critical considerations when designing kinetic studies for reactions involving this compound to ensure accurate rate determination?

- Methodological Answer :

- Control Variables : Maintain constant temperature (±0.1°C) and inert atmosphere (N₂/Ar) to prevent oxidation.

- Sampling Intervals : Use quenching agents (e.g., acetic acid) to halt reactions at timed intervals.

- Analytical Consistency : Employ HPLC or UV-Vis with calibrated calibration curves.

Safety protocols (e.g., handling morpholine derivatives in fume hoods, per ) are essential to avoid experimental artifacts .

属性

IUPAC Name |

2-methoxy-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-11-3-2-9(8-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLBNSMEXOFRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463711 | |

| Record name | 2-Methoxy-5-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383870-88-0 | |

| Record name | 2-Methoxy-5-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383870-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。